Field: Thermodynamics
Application: 1-Fluoropropane is used in the analysis of thermophysical property data. This involves studying the properties of the compound under various conditions.
Field: Structural Chemistry
Application: 1-Fluoropropane is used in conformational and structural studies. This involves studying the shape, structure, and spatial arrangement of the atoms in the molecule.
Results: From these studies, it was found that the gauche form of 1-Fluoropropane is more stable than the trans form.
1-Fluoropropane, with the chemical formula C3H7F, is a fluorinated alkane that features a fluorine atom attached to the first carbon of the propane chain. This compound has a molecular weight of approximately 62.08608 g/mol and is commonly referred to as n-propyl fluoride. Its structural formula can be represented using the SMILES notation as CCCF, indicating a straight-chain structure with three carbon atoms and one fluorine atom at the terminal position .
1-Fluoropropane can be synthesized through several methods:
1-Fluoropropane finds various applications:
The interactions of 1-fluoropropane with other compounds have been studied primarily in the context of its use as an additive in lithium-ion batteries. Research indicates that it can form stable solid electrolyte interphases (SEI) when used alongside other additives, enhancing battery performance and stability .
Several compounds are structurally similar to 1-fluoropropane. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
1-Chloropropane | C3H7Cl | 76.54 g/mol | Chlorine atom instead of fluorine; more reactive. |
2-Fluoropropane | C3H7F | 62.08608 g/mol | Fluorine on the second carbon; different reactivity profile. |
1-Bromopropane | C3H7Br | 109.94 g/mol | Bromine atom; higher molecular weight and different reactivity. |
Propane | C3H8 | 44.097 g/mol | No halogen; serves as a baseline for reactivity comparisons. |
1-Fluoropropane is unique due to its specific placement of the fluorine atom at the terminal position, which influences its chemical reactivity and potential applications compared to other halogenated alkanes.